molecular formula C14H13Cl2NO B2366500 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol CAS No. 1232788-20-3

4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol

Cat. No.: B2366500
CAS No.: 1232788-20-3
M. Wt: 282.16
InChI Key: OPBIQUAPDHBSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol is a halogenated phenolic compound featuring a chloro-substituted phenol core and an aminomethyl linker attached to a second chlorinated aromatic ring.

Properties

IUPAC Name

4-chloro-2-[(4-chloro-3-methylanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBIQUAPDHBSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol typically involves the following steps:

    Nitration: The starting material, 4-chloro-3-methylphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Aminomethylation: The amino group is then reacted with formaldehyde to introduce the aminomethyl group.

    Chlorination: Finally, the compound is chlorinated to introduce the second chlorine atom.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atoms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated phenols.

    Substitution: Phenols with substituted functional groups.

Scientific Research Applications

4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes, affecting their activity. The chlorine atoms and the aminomethyl group can also interact with various biological pathways, leading to different biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of halogenated aminophenols. Key analogs include:

Compound Name Substituents on Aromatic Rings Molecular Formula Molecular Weight (g/mol) Key References
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol 4-Cl, 3-Cl, 4-F C₁₃H₁₀Cl₂FNO 286.13
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol (e.g., 6h) Oxadiazole-linked aryl groups (e.g., 3,4,5-OMe) C₁₅H₁₁ClN₂O₂ 298.71
4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol Pyridine ring with 4-CH₃ C₁₃H₁₂ClN₂O 259.70
4-Chloro-2-{[(2-ethoxyphenyl)imino]methyl}phenol Ethoxy group on phenyl ring C₁₅H₁₄ClNO₂ 283.73
Zinc complexes of 4-chloro-2-(piperazin-1-yl-ethylimino)methylphenol Piperazine-ethylimino linker + Zn coordination Varies ~450–500

Key Observations :

  • Halogenation : The presence of chloro-substituents enhances lipophilicity and antimicrobial activity but may increase toxicity .
  • Linker Diversity : Oxadiazole (e.g., compound 6h) and pyridine-based linkers improve anticancer activity by enabling π-π stacking and hydrophobic interactions with biological targets .
  • Coordination Chemistry : Zinc complexes derived from similar Schiff bases exhibit reduced toxicity, suggesting metal coordination modulates biological effects .
Antimicrobial Activity
  • 4-Aminophenol Derivatives (e.g., S-1 to S-5 in ): Broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC ~8–16 µg/mL) and fungi (Saccharomyces cerevisiae). Mechanism: Disruption of microbial cell membranes via lipophilic interactions .
  • Oxadiazole Derivatives (e.g., 6c in ):
    • MIC of 8 µg/mL against both Gram-negative and Gram-positive bacteria, comparable to ciprofloxacin (4 µg/mL).
    • Enhanced activity attributed to nitro and oxadiazole groups enabling DNA intercalation .
Anticancer Activity
  • Compound 6h ():
    • Significant growth inhibition (PGI = 65.12) against SNB-19 glioblastoma cells at 10 µM.
    • Docking studies confirm binding to tubulin’s hydrophobic cavity (docking score: −8.03 kcal/mol), disrupting microtubule assembly .
  • Zinc Complexes ():
    • Lower hepatotoxicity compared to free ligands, but reduced hematological indices at high doses require further safety studies .
Enzymatic Inhibition

Physicochemical Properties

  • Lipophilicity :
    • Determined via HPLC (Capacity Factor k): Chloro-substituted analogs exhibit higher log k values (~3.5–4.0), correlating with enhanced membrane permeability .
  • Hydrogen Bonding :
    • Intramolecular O–H⋯N bonds (e.g., in ) stabilize molecular conformation and enhance DNA-binding affinity .

Biological Activity

4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol is an organic compound classified under chlorinated phenols. Its structure features two chlorine atoms and a methyl group attached to a phenolic ring, along with an aminomethyl group connecting to another chlorinated phenyl ring. This compound is noted for its potential biological activities and applications in various scientific fields, including medicinal chemistry and biochemistry.

  • Molecular Formula: C14H13Cl2NO
  • Molecular Weight: 282.17 g/mol
  • CAS Number: 1232788-20-3

Synthesis

The synthesis of 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol typically involves several steps:

  • Nitration of 4-chloro-3-methylphenol to introduce a nitro group.
  • Reduction of the nitro group to an amino group using reducing agents.
  • Aminomethylation with formaldehyde to add the aminomethyl group.
  • Chlorination to introduce the second chlorine atom.

These steps are crucial for obtaining high yields and purity in both laboratory and industrial settings.

The biological activity of 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds, which may influence enzyme activity. Additionally, the presence of chlorine atoms and the aminomethyl group can modulate its interactions within biological pathways, leading to diverse effects.

Pharmacological Potential

Research has indicated that compounds similar to 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol exhibit various pharmacological activities:

  • Antibacterial Activity: Some studies have shown that related compounds possess significant antibacterial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. For instance, derivatives with similar structures demonstrated minimum inhibitory concentrations (MICs) that indicate potent antibacterial effects .
  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, such as PKMYT1, which is involved in cell cycle regulation and DNA damage response. Inhibitory studies have shown promising results, suggesting potential therapeutic applications in cancer treatment .

Study on Antibacterial Properties

A recent study explored the antibacterial potential of novel derivatives related to chlorinated phenols against MRSA and P. aeruginosa. The synthesized compounds exhibited MIC values as low as 12.5 µM against Pseudomonas aeruginosa, indicating strong antibacterial activity .

Enzyme Inhibition Research

In another research effort, the structure-activity relationship (SAR) of related phenolic compounds was examined. It was found that modifications to the phenolic ring significantly influenced the potency against PKMYT1, highlighting the importance of specific functional groups in enhancing biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activity
4-Chloro-2-methylphenolLacks aminomethyl groupModerate antibacterial activity
4-Chloro-3-methylphenolLacks second chlorine atomLow enzyme inhibition
2-Chloro-4-methylphenolDifferent chlorine positioningLimited biological activity

Unique Attributes

The unique combination of both aminomethyl and dichlorinated groups in 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol distinguishes it from similar compounds, potentially conferring enhanced biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.